Product packaging for 3-(Prop-1-yn-1-yl)pyrrolidine(Cat. No.:)

3-(Prop-1-yn-1-yl)pyrrolidine

Cat. No.: B13541665
M. Wt: 109.17 g/mol
InChI Key: UIWBCGUXQCYJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-1-yn-1-yl)pyrrolidine is a chemical building block that integrates a saturated pyrrolidine heterocycle with a propynyl substituent, making it a valuable intermediate for medicinal chemistry and organic synthesis research. The pyrrolidine ring is a cornerstone in drug discovery, featured in numerous FDA-approved pharmaceuticals . Its saturated, three-dimensional structure and sp 3 -hybridization allow researchers to efficiently explore pharmacophore space and fine-tune critical parameters like solubility and lipophilicity in drug candidates . The propynyl (alkyne) group attached to the ring provides a versatile handle for further synthetic elaboration. It can participate in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and is a key reactant in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity makes the compound an excellent precursor for constructing more complex molecular architectures, including novel heterocyclic systems. Researchers can leverage this scaffold in the design and synthesis of compounds for probing biological systems or developing new therapeutic agents. The specific stereochemistry and substitution pattern on the pyrrolidine ring can be critical for achieving target selectivity and optimizing the biological profile of resulting compounds . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B13541665 3-(Prop-1-yn-1-yl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

3-prop-1-ynylpyrrolidine

InChI

InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3

InChI Key

UIWBCGUXQCYJJD-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCNC1

Origin of Product

United States

Synthetic Methodologies for 3 Prop 1 Yn 1 Yl Pyrrolidine and Analogous Structures

Direct Functionalization and Coupling Strategies

Direct methods for introducing the propargyl group onto a pre-existing pyrrolidine (B122466) framework or constructing the molecule through convergent coupling reactions represent an efficient and widely utilized approach.

Mannich-Type Reaction Pathways Involving Pyrrolidine Cores

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com This reaction and its variations are powerful tools for the aminoalkylation of various substrates, including alkynes. adichemistry.comnih.gov

In the context of synthesizing 3-(prop-1-yn-1-yl)pyrrolidine analogs, a Mannich-type reaction can be envisioned where a suitable pyrrolidine derivative acts as the amine component. The general mechanism involves the formation of an electrophilic iminium ion from the amine and an aldehyde. wikipedia.orglscollege.ac.in This iminium ion is then attacked by a nucleophilic alkyne, such as propyne (B1212725) or its synthetic equivalent.

A key aspect of this methodology is the generation of the requisite iminium ion from the pyrrolidine core. For instance, the reaction of pyrrolidine with an aldehyde can generate a transient iminium species that readily reacts with a terminal alkyne. acs.org Research has shown that pyrrolidine can participate in redox-Mannich reactions, highlighting its ability to form the necessary intermediates. acs.org The use of pre-formed iminium salts or in situ generation under acidic conditions are common strategies to facilitate this transformation. adichemistry.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity.

While direct Mannich reactions on the pyrrolidine ring at the 3-position can be challenging due to regioselectivity issues, the use of functionalized pyrrolidines can guide the reaction to the desired position. For example, a pyrrolidine-3-one could be used as the active hydrogen component, followed by reduction of the ketone to afford the desired 3-substituted pyrrolidine.

Copper-Catalyzed Multi-Component Reactions for Propargylamine (B41283) Synthesis

Copper-catalyzed multi-component reactions, particularly the A³ (aldehyde-alkyne-amine) coupling, have emerged as a highly efficient and atom-economical method for the synthesis of propargylamines. nih.govresearchgate.net This reaction involves the coupling of a terminal alkyne, an aldehyde, and an amine in the presence of a copper catalyst. nih.gov

For the synthesis of this compound, this strategy would involve the reaction of propyne, formaldehyde (B43269) (or a synthetic equivalent), and a suitable 3-aminopyrrolidine (B1265635) precursor. However, a more common and direct approach involves using pyrrolidine itself as the amine component, which would lead to N-propargylpyrrolidine. To achieve the 3-substituted product, a different strategy is required, such as using a functionalized pyrrolidine that can participate in the coupling in a regioselective manner.

The catalytic cycle of the copper-catalyzed A³ coupling is believed to involve the formation of a copper acetylide intermediate. researchgate.net This species then reacts with the iminium ion generated in situ from the aldehyde and the amine to afford the propargylamine product. researchgate.net Various copper sources, including CuI, CuBr, and copper nanoparticles, have been shown to be effective catalysts for this transformation. nih.govorganic-chemistry.org The reaction conditions are often mild, and in some cases, can be performed under solvent-free conditions or in water. nih.gov

The scope of the A³ coupling is broad, tolerating a wide range of aldehydes, amines, and alkynes. nih.govresearcher.life This versatility allows for the synthesis of a diverse library of propargylamine derivatives. For instance, studies have demonstrated the successful coupling of various aromatic and aliphatic aldehydes with different amines and terminal alkynes. nih.gov

Table 1: Examples of Copper-Catalyzed Propargylamine Synthesis

CatalystAldehydeAmineAlkyneProductYield (%)Reference
CuIBenzaldehydePiperidinePhenylacetylene1-(1,3-Diphenylprop-2-yn-1-yl)piperidineHigh organic-chemistry.org
Cu-RuVariousVariousVariousN-Aryl PropargylaminesGood to Excellent nih.gov
Silica-CHDA-CuBenzaldehydePiperidinePhenylacetylene1-(1,3-Diphenylprop-2-yn-1-yl)piperidineHigh nih.gov
CuNPs/TiO₂VariousVariousVariousPropargylaminesModerate to Excellent nih.gov

This table is illustrative and showcases the versatility of the copper-catalyzed reaction for synthesizing various propargylamines, which is analogous to the synthesis of the target compound.

Cycloaddition and Carbocyclization Approaches to the Pyrrolidine Framework

Cycloaddition and carbocyclization reactions provide powerful strategies for the de novo construction of the pyrrolidine ring with the desired substitution pattern. These methods often offer high levels of stereocontrol.

Titanium-Magnesium Catalyzed Carbocyclization of Alkynyl-Substituted Amines

Titanium-catalyzed carbocyclization reactions have been developed for the synthesis of various heterocyclic compounds, including pyrrolidines. A notable example is the Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn. rsc.orgrsc.orgresearchgate.net This method allows for the regio- and stereoselective formation of methylenepyrrolidine derivatives, which can be further functionalized. rsc.orgrsc.orgrsc.org

The reaction is tolerant to a variety of substituents on the alkyne, including aryl, alkyl, and trimethylsilyl (B98337) groups. rsc.orgrsc.orgresearchgate.net To synthesize a this compound analog, one could envision a substrate with a propargyl group already incorporated, which would then undergo cyclization to form the pyrrolidine ring. The mechanism is proposed to involve the formation of a titanacyclopropane intermediate. mdpi.com

Table 2: Ti-Mg Catalyzed Carbocyclization of N-Allyl-Substituted 2-Alkynylamines

SubstrateProductYield (%)Reference
N-allyl-N-(4-methylbenzyl)-3-phenylprop-2-yn-1-amine(Z)-3-((4-methylbenzyl)(3-phenylprop-2-yn-1-yl)amino)methylenecyclopentaneHigh rsc.orgrsc.org
N-allyl-N-benzyl-4-phenylbut-3-yn-2-amine(Z)-1-benzyl-3-(1-phenylethylidene)pyrrolidineHigh rsc.org

This table demonstrates the utility of the Ti-Mg catalyzed reaction in forming substituted pyrrolidines. The substrates and products are analogous to what would be required for the synthesis of the target compound.

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Ring Formation

The 1,3-dipolar cycloaddition of azomethine ylides with alkynes is a classic and highly effective method for the construction of pyrroline (B1223166) and pyrrolidine rings. osi.lvwikipedia.org This reaction allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity. rsc.orgacs.org

An azomethine ylide, which is a nitrogen-based 1,3-dipole, can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or the thermal or metal-catalyzed ring-opening of an aziridine (B145994). wikipedia.orgtandfonline.commdpi.com The generated ylide then reacts with a dipolarophile, in this case, an alkyne, to form the five-membered heterocyclic ring. osi.lvrsc.org

To synthesize this compound, one could employ a strategy where the propargyl group is part of the dipolarophile or the azomethine ylide itself. For instance, the cycloaddition of an azomethine ylide with a propargyl-containing alkene would directly lead to the desired pyrrolidine scaffold. Alternatively, an alkyne can serve as the dipolarophile, leading to a pyrroline which can then be reduced to the corresponding pyrrolidine. wikipedia.org

The scope of this reaction is broad, with numerous examples of both intermolecular and intramolecular cycloadditions. mdpi.com Metal-catalyzed asymmetric versions of this reaction have also been extensively developed, providing access to enantioenriched pyrrolidines. rsc.orgrsc.org Catalyst-free versions have also been reported, particularly with electron-deficient alkynes. nih.govacs.org

Table 3: Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

Azomethine Ylide PrecursorDipolarophileProductStereoselectivityReference
Isatin and Sarcosine(E)-Dimethyl 2-(3-oxo-3-phenylprop-1-en-1-yl)maleateSpirooxindole-pyrrolidineHigh tandfonline.com
Aldehyde and GlycineN-PhenylmaleimideIndolizidineMixture of stereoisomers mdpi.com
Imino estersα,β-Unsaturated pyrazoleamidesHighly functionalized pyrrolidinesExcellent ee rsc.org
N-tert-ButanesulfinylazadienesAzomethine ylidesDensely substituted pyrrolidinesHigh acs.orgua.es

This table highlights the diversity of pyrrolidine structures accessible through 1,3-dipolar cycloaddition reactions.

Ring Transformation and Skeletal Rearrangement Strategies

Ring transformation and skeletal rearrangement reactions offer alternative pathways to the pyrrolidine core, often from readily available starting materials. These methods can provide access to unique substitution patterns that may be difficult to achieve through more conventional routes.

One such strategy involves the ring contraction of larger heterocyclic systems. For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This approach allows for the transformation of abundant pyridine (B92270) feedstocks into valuable pyrrolidine skeletons. While this specific method may not directly yield a 3-alkynyl substituent, the resulting functionalized pyrrolidines can serve as versatile intermediates for further elaboration. osaka-u.ac.jp

Skeletal rearrangements of other heterocyclic systems can also lead to the formation of pyrrolidines. For instance, the rearrangement of certain oxazole (B20620) derivatives has been shown to produce pyrrole (B145914) structures. researchgate.net While not a direct route to this compound, these types of transformations showcase the potential for skeletal reorganization in heterocyclic synthesis.

Another approach involves the ring expansion of smaller rings, such as aziridines. An N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine has been developed to synthesize functionalized pyrrolidines diastereoselectively. rsc.org The strategic placement of an alkynyl group within the starting aziridine could potentially lead to the desired 3-alkynylpyrrolidine product.

Furthermore, the deconstructive transformation of unstrained cyclic amines like pyrrolidine itself, via C-N bond cleavage, has emerged as a strategy to create structurally diverse molecules. researchgate.net While typically used for ring-opening, clever design of the starting material and reaction conditions could potentially lead to a rearranged pyrrolidine product.

These less conventional methods, while perhaps not as direct as the previously discussed strategies, offer unique opportunities for the synthesis of complex and highly functionalized pyrrolidine derivatives, including those bearing a propargyl group at the 3-position.

Pyrrolidine Synthesis via Ring Contraction of Pyridines

A promising and innovative strategy for synthesizing pyrrolidine skeletons involves the ring contraction of pyridines, which are abundant and inexpensive bulk chemicals. osaka-u.ac.jpnih.gov This method represents a powerful tool in skeletal editing, transforming readily available six-membered rings into valuable five-membered pyrrolidine structures. osaka-u.ac.jp

A recently developed method utilizes a photo-promoted ring contraction of pyridines with silylborane. osaka-u.ac.jpnih.gov This reaction yields pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net The process demonstrates a broad substrate scope and high compatibility with various functional groups, making it a versatile tool for organic synthesis. osaka-u.ac.jpnih.gov The reaction mechanism is understood to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are interconverted via a photochemical or thermal silyl (B83357) migration. osaka-u.ac.jpnih.gov The resulting N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene products serve as powerful synthons for creating a wide array of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net

Reactant 1Reactant 2Key FeaturesProduct SkeletonRef
PyridineSilylboranePhoto-promoted, High functional group compatibility2-azabicyclo[3.1.0]hex-3-ene osaka-u.ac.jpnih.gov

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of pyrrolidine derivatives is critical, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Diastereoselective Reduction Methods for Pyrrole Systems

The diastereoselective reduction of substituted pyrroles presents an effective method for synthesizing functionalized pyrrolidines with multiple stereocenters. acs.org Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of pyrrolidines with excellent diastereoselectivity. acs.orgresearchgate.net This transformation is believed to occur via a two-step hydrogenation sequence. The initial reduction of a carbon-heteroatom double bond (C=X) establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. acs.org

For instance, the hydrogenation of a pyrrole with a ketoester substituent at the 2-position, catalyzed by rhodium-on-alumina, results in the reduction of both the ketone and the pyrrole ring with high diastereoselectivity, yielding a single diastereomer. acs.org Similarly, pyrroles with acetyl or imino groups at the 2-position can be reduced to single diastereomers. acs.org In contrast, a dissolving metal reduction using zinc in an acidic medium, known as the Knorr-Rabe partial reduction, can reduce electron-rich pyrroles to 3-pyrrolines, often with complementary stereoselectivity to catalytic hydrogenation. beilstein-journals.orgnih.gov This method is particularly effective for bicyclic α-ketopyrroles, providing the opposite diastereomer to that obtained from direct catalytic hydrogenation. beilstein-journals.org

Table 1: Comparison of Reduction Methods for Pyrrole Systems

Method Catalyst/Reagent Substrate Key Outcome Ref
Catalytic Hydrogenation Rh/Al₂O₃ 2-substituted pyrroles High diastereoselectivity, up to four new stereocenters acs.org
Knorr-Rabe Reduction Zinc / HCl Electron-rich bicyclic α-ketopyrroles High diastereoselectivity, opposite to catalytic hydrogenation beilstein-journals.orgnih.gov

Application of Chiral Catalytic Systems (e.g., L-Proline Functionalized Nanocatalysts)

Chiral catalytic systems are instrumental in the asymmetric synthesis of pyrrolidines. L-proline, a naturally occurring chiral amino acid, has been successfully employed as an organocatalyst. echemcom.com When functionalized onto nanocatalysts, such as magnetic nanoparticles, its catalytic efficiency and reusability are significantly enhanced. echemcom.comrsc.orgnih.gov

One notable application is the stereoselective synthesis of spiro-heterocyclic derivatives, including spirocyclic pyrrolidines. rsc.orgnih.gov For example, the reaction of isatin, a secondary amino acid like L-proline, and a dipolarophile in the presence of L-proline functionalized manganese ferrite (B1171679) magnetic nanorods produces spirocyclic pyrrolidine derivatives in high yields and with high diastereoselectivity. rsc.orgnih.gov The catalyst's magnetic properties allow for easy recovery and reuse without a significant loss of activity, aligning with green chemistry principles. rsc.orgnih.gov The exceptional loading capacity of L-proline onto multi-wall carbon nanotubes (MWCNTs) has also been reported, creating a highly active and recyclable catalyst for various asymmetric reactions. mdpi.com These L-proline-based systems often operate through the formation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition reaction. rsc.org

Table 2: L-Proline Functionalized Nanocatalysts in Pyrrolidine Synthesis

Catalyst Reaction Type Key Advantages Ref
MnCoCuFe₂O₄@L-proline 1,3-Dipolar Cycloaddition High yield, high diastereoselectivity, reusable magnetic catalyst rsc.orgnih.gov
L-proline/MWCNTs Aldol, Mannich, Michael reactions Exceptionally high catalyst loading, high activity, reusable mdpi.com

Exploration of Novel Reaction Conditions and Green Chemistry Protocols (e.g., Ultrasonication)

The adoption of green chemistry principles in pyrrolidine synthesis aims to reduce environmental impact by using less hazardous solvents, minimizing waste, and improving energy efficiency. Ultrasonication has emerged as a powerful tool in this domain.

The use of ultrasound irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional methods. researchgate.net For example, the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones from 3-formylchromones and pyrrolidine is achieved in good yields within 30-35 minutes under ultrasonication. researchgate.net

Ultrasound has also been successfully applied to multicomponent reactions for synthesizing pyrrolidine derivatives. A one-pot, four-component condensation of amines, carbon disulfide, isocyanides, and benzylidene malononitrile (B47326) proceeds at room temperature under catalyst-free conditions with ultrasound irradiation to afford substituted pyrrolidines. tandfonline.com Similarly, three-component reactions of arylglyoxal hydrates with β-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) in water are promoted by ultrasound, yielding pyrrole derivatives rapidly and in high yields without the need for a catalyst. growingscience.com These methods highlight the potential of ultrasonication to create efficient, economical, and environmentally friendly synthetic protocols. growingscience.comresearchgate.net

Table 3: Ultrasound-Assisted Synthesis of Pyrrolidine Derivatives

Reaction Conditions Advantages Ref
3-formylchromone + pyrrolidine Ultrasound irradiation Shorter reaction time (30-35 min), higher yield researchgate.net
Four-component condensation Ultrasound, catalyst-free, room temp. Efficient, green conditions tandfonline.com
Three-component cycloaddition Ultrasound, ethanol (B145695) solvent Eco-friendly, high yield researchgate.net

Mechanistic Investigations of 3 Prop 1 Yn 1 Yl Pyrrolidine Formation and Chemical Transformations

Elucidation of Catalyst-Mediated Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of pyrrolidine (B122466) rings, often influencing the reaction pathway and selectivity. Various transition metals, including copper, titanium, and gold, have been employed to catalyze the formation of pyrrolidines from different precursors. nih.govrsc.orgorganic-chemistry.org

Copper-catalyzed intramolecular C-H amination of N-haloamides represents a significant method for pyrrolidine synthesis. nih.gov Mechanistic studies on this transformation using [TpxCuL] complexes have revealed the involvement of copper(I), (II), and (III) oxidation states within the catalytic cycle. nih.gov While a fluorinated copper(II) complex was isolated and characterized, kinetic studies indicated it was not a direct intermediate in the main reaction pathway. nih.gov The nature of the halide on the amide and the substituents on the tris(pyrazolyl)borate ligand have been shown to affect the reaction outcome. nih.gov

Titanium-based catalysts, in conjunction with organozinc reagents, have been utilized in the carbocyclization of allyl-substituted propargylamines to afford pyrrolidine derivatives. rsc.orgrsc.org A putative mechanism for the Ti-Mg-catalyzed reaction involves the formation of a titanacyclopentene intermediate. rsc.org This method demonstrates high regio- and stereoselectivity. rsc.orgrsc.org

Gold catalysts, particularly Au(I) complexes, are effective in the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines, including vinyl pyrrolidines. organic-chemistry.org These reactions proceed with high enantioselectivity when chiral phosphinegold(I) complexes are used. organic-chemistry.org

The use of Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms. diva-portal.orgcore.ac.uk DFT studies have been applied to understand multicomponent reactions for the synthesis of propargylamines and other nitrogen-containing heterocycles, identifying rate-limiting steps and explaining reaction limitations. diva-portal.orgcore.ac.uk

Catalyst Systems for Pyrrolidine Synthesis
Catalyst SystemReaction TypeKey Mechanistic FeaturesReference
[TpxCuL]Intramolecular C-H AminationInvolves Cu(I), Cu(II), and Cu(III) oxidation states. nih.gov
Ti(O-iPr)4/EtMgBr/Et2ZnCarbocyclization of AllylpropargylaminesProceeds via a putative titanacyclopentene intermediate. rsc.orgrsc.org
Au(I) ComplexesIntramolecular Hydroamination of AllenesEnables enantioselective formation of vinyl pyrrolidines. organic-chemistry.org

Analysis of Pericyclic and Stepwise Reaction Pathways

The formation of the pyrrolidine ring can proceed through either concerted pericyclic reactions or stepwise pathways involving discrete intermediates. nih.govacs.org The specific mechanism is often dependent on the nature of the reactants and reaction conditions. nih.gov

A prominent example is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. nih.govnih.gov While formally a concerted [π4s+π2s] cycloaddition, the actual mechanism can be stepwise, particularly when N-metallated azomethine ylides are used with electron-deficient alkenes. nih.gov In such cases, zwitterionic intermediates can be involved and have been computationally located and, in some instances, experimentally observed. nih.govacs.org The ability of substituents to stabilize these zwitterionic intermediates can favor a stepwise pathway over a concerted one. acs.org

Pericyclic reactions are characterized by a cyclic, concerted transition state where bonds are broken and formed simultaneously. nih.govebsco.com These reactions, governed by the Woodward-Hoffmann rules, are often highly stereospecific. nih.gov Automated reaction path search methods, like the artificial force induced reaction (AFIR) method, have been used to computationally trace pericyclic reaction pathways for the synthesis of complex molecules. nih.gov

In contrast, stepwise mechanisms involve the formation of one or more intermediates along the reaction coordinate. acs.org For instance, the reaction of nitrones with isocyanates has been computationally shown to proceed through a stepwise pathway in some cases. acs.org Similarly, certain radical reactions initiated from N-hydroxyphthalimide esters proceed via radical intermediates. beilstein-journals.org

Comparison of Pericyclic and Stepwise Pathways in Pyrrolidine Synthesis
Reaction PathwayKey CharacteristicsExample ReactionReference
Pericyclic (Concerted)Simultaneous bond formation and cleavage; cyclic transition state.[3+2] Cycloaddition of azomethine ylides with non-polarized alkenes. nih.govacs.org
StepwiseFormation of discrete intermediates (e.g., zwitterions, radicals).[3+2] Cycloaddition of N-metallated azomethine ylides with electron-deficient alkenes. nih.govacs.org

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of transient species like reaction intermediates and transition states are fundamental to understanding reaction mechanisms. beilstein-journals.orgnobelprize.org Computational methods, particularly DFT, have become indispensable for studying these fleeting structures. nih.gov

In catalyst-mediated reactions, metal-containing intermediates are often proposed. For example, in the copper-catalyzed C-H amination, a fluorinated copper(II) complex was isolated, although it was determined not to be a key intermediate. nih.gov In the Ti-Mg-catalyzed carbocyclization, a titanacyclopentene intermediate is postulated. rsc.org

For stepwise reactions, intermediates such as zwitterions and radicals are common. nih.govbeilstein-journals.org In the [3+2] cycloaddition of azomethine ylides, zwitterionic intermediates have been computationally characterized and, in some cases, detected by NMR spectroscopy. nih.govacs.org Radical intermediates are proposed in various reactions, including those initiated by photoredox catalysis, where single-electron transfer (SET) processes lead to the formation of open-shell species. beilstein-journals.orgnobelprize.org

Transition state analysis provides insight into the energy barriers of a reaction and is crucial for understanding selectivity. For example, in the photochemical intramolecular [2+2] cycloaddition catalyzed by a chiral thioxanthone, the first C-C bond formation was identified as the rate-limiting and selectivity-determining step through transition state calculations. rsc.org

Common Intermediates and Transition States in Pyrrolidine Synthesis
SpeciesReaction TypeMethod of CharacterizationReference
Metal-complex IntermediatesCatalyst-mediated reactionsX-ray crystallography, kinetic studies, DFT calculations. nih.govrsc.org
Zwitterionic IntermediatesStepwise [3+2] cycloadditionsNMR spectroscopy, DFT calculations. nih.govacs.org
Radical IntermediatesRadical cyclizations, photoredox catalysisDFT calculations, experimental trapping. beilstein-journals.orgnobelprize.org
Pericyclic Transition StatesConcerted cycloadditionsDFT calculations, kinetic isotope effect studies. nih.gov

Understanding Regioselectivity and Stereoselectivity Control in Pyrrolidine Synthesis

Controlling regioselectivity and stereoselectivity is a central goal in the synthesis of substituted pyrrolidines. organic-chemistry.orgmasterorganicchemistry.com Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity describes the preferential formation of one stereoisomer. masterorganicchemistry.comyoutube.com

In catalyst-mediated reactions, the choice of catalyst and ligands can profoundly influence both regio- and stereoselectivity. organic-chemistry.org For instance, in the hydroalkylation of 3-pyrrolines, a cobalt catalyst favors C2-alkylation, whereas a nickel catalyst directs the reaction to the C3 position, demonstrating catalyst-tuned regioselectivity. organic-chemistry.org Chiral ligands are extensively used to induce enantioselectivity in these transformations. organic-chemistry.org

In [3+2] cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the dipole and dipolarophile. mdpi.com Frontier Molecular Orbital (FMO) theory can be used to predict the regiochemical outcome. chalmers.se The stereoselectivity of these reactions can be controlled by using chiral auxiliaries or chiral catalysts. nih.gov

For intramolecular cyclizations, the stereochemical outcome is often dictated by the geometry of the transition state. rsc.org For example, in the Ti-Mg-catalyzed carbocyclization of allylpropargyl amines, the selective formation of Z-diastereomers is rationalized by the proposed mechanism. rsc.org

Factors Influencing Selectivity in Pyrrolidine Synthesis
Type of SelectivityControlling FactorsExampleReference
RegioselectivityCatalyst, electronic properties of reactants.Catalyst-tuned hydroalkylation of 3-pyrrolines. organic-chemistry.org
DiastereoselectivityTransition state geometry, steric hindrance.Ti-Mg-catalyzed carbocyclization of allylpropargyl amines. rsc.org
EnantioselectivityChiral catalysts, chiral auxiliaries.Gold-catalyzed asymmetric hydroamination of allenes. organic-chemistry.org

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Prop 1 Yn 1 Yl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(prop-1-yn-1-yl)pyrrolidine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's atomic connectivity and stereochemistry can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are based on the analysis of the distinct structural motifs: the pyrrolidine (B122466) ring and the prop-1-yn-1-yl side chain.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the pyrrolidine ring protons, the N-H proton, and the propargyl group protons. The pyrrolidine protons (at C2, C3, C4, and C5) typically appear as complex multiplets in the upfield region (approximately 1.5–3.5 ppm) due to spin-spin coupling. researchgate.netspectrabase.com The diastereotopic nature of the protons on the C2 and C5 carbons, adjacent to the nitrogen, and the C4 carbon can lead to complex splitting patterns. researchgate.net The methine proton at the point of substitution (C3) would be coupled to the adjacent protons on C2, C4, and the methylene group of the side chain. The N-H proton signal is expected as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The propargyl group should exhibit a characteristic signal for the terminal acetylenic proton (≡C-H) as a triplet around 2.0-2.5 ppm and a signal for the methylene protons (-CH₂-) adjacent to the alkyne.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. The pyrrolidine ring carbons are expected in the aliphatic region, typically with C2 and C5 appearing around 45-55 ppm and C3 and C4 appearing at slightly higher field (25-40 ppm). chemicalbook.comspectrabase.com The propargyl group introduces two key signals corresponding to the sp-hybridized carbons of the alkyne (C≡C), which are characteristically found between 70 and 90 ppm. The methylene carbon (-CH₂-) of the side chain would appear in the aliphatic region.

Expected NMR Data for this compound

This table presents hypothesized data based on typical chemical shifts for pyrrolidine and propargyl functional groups.

¹H NMR ¹³C NMR
Assignment Expected δ (ppm) Assignment Expected δ (ppm)
H2, H52.8 - 3.2 (m)C2, C545 - 55
H32.5 - 2.9 (m)C335 - 45
H41.6 - 2.1 (m)C425 - 35
N-H1.5 - 2.5 (br s)C-CH₂20 - 30
-CH₂-C≡2.3 - 2.6 (d)-CH₂-C80 - 90
≡C-H2.0 - 2.2 (t)C -H70 - 80

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the pyrrolidine ring (e.g., H2 with H3, H3 with H4, H4 with H5). It would also crucially show a cross-peak between the methine proton at C3 and the methylene protons of the propargyl side chain, confirming the point of attachment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals based on the already-assigned proton signals. For example, the proton signal assigned to the methylene group of the side chain would correlate with the corresponding methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. jst-ud.vn Key expected correlations for this compound would include:

A cross-peak between the methylene protons of the propargyl group and the C3 and C4 carbons of the pyrrolidine ring.

Correlations from the acetylenic proton (≡C-H) to both sp-hybridized carbons.

Correlations from the C3 proton to the C2, C4, C5 carbons and the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is particularly useful for determining stereochemical relationships. For a chiral sample of this compound, NOESY could help establish the relative configuration of the substituent on the pyrrolidine ring by observing through-space interactions between the side chain protons and specific protons on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the secondary amine, the aliphatic C-H bonds, and, most notably, the terminal alkyne.

The key diagnostic absorptions include:

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300–3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. dtic.milresearchgate.net

≡C-H Stretch: A sharp, strong absorption band typically appearing around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne.

C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ range, are due to the C-H stretching vibrations of the sp³-hybridized carbons in the pyrrolidine ring and the methylene group.

C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne is expected to produce a weak but sharp absorption in the 2100–2260 cm⁻¹ region. Its intensity is often low for terminal alkynes.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amine is typically observed in the 1020-1250 cm⁻¹ region.

Expected IR Absorption Bands for this compound

This table presents hypothesized data based on typical IR frequencies for key functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Moderate, Broad
≡C-H Stretch (Alkyne)~3300Strong, Sharp
C-H Stretch (Aliphatic)2850 - 2960Strong
C≡C Stretch (Alkyne)2100 - 2260Weak, Sharp
C-N Stretch (Amine)1020 - 1250Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of the parent ion, which allows for the calculation of its elemental formula with high confidence. nih.gov For this compound (C₇H₁₁N), the expected monoisotopic mass is 109.08915 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₇H₁₁N

Calculated Monoisotopic Mass: 109.08915 Da

Expected [M+H]⁺ Ion: 110.09643 m/z

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. Common fragmentation pathways for protonated pyrrolidine derivatives often involve cleavage of the ring or loss of substituents. nih.govresearchgate.net For this compound, key expected fragmentation events would include the loss of the propargyl group and characteristic cleavages of the pyrrolidine ring.

Expected HRMS Fragments for this compound

This table presents hypothesized data based on the structure of the compound.

Ion Formula Calculated m/z Description
[M+H]⁺C₇H₁₂N⁺110.09643Protonated molecular ion
[M-C₃H₃]⁺C₄H₈N⁺70.06513Loss of the propargyl radical
[C₄H₈]⁺C₄H₈⁺56.06205Fragment from pyrrolidine ring cleavage
[C₃H₅]⁺C₃H₅⁺41.03858Propargyl cation fragment

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound or a suitable salt derivative be crystallized, single-crystal X-ray diffraction would offer the most definitive structural elucidation. This technique provides an unambiguous three-dimensional map of the atoms in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

The analysis would confirm the connectivity between the pyrrolidine ring and the propargyl substituent. Furthermore, it would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. For a chirally resolved sample, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at C3, providing unequivocal proof of the molecule's stereochemistry. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the solid-state architecture. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Prop 1 Yn 1 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and geometry of molecules. For 3-(Prop-1-yn-1-yl)pyrrolidine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to determine its most stable three-dimensional arrangement.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy conformation on the potential energy surface. This process reveals the precise spatial arrangement of the atoms, including the puckering of the pyrrolidine (B122466) ring and the orientation of the propargyl substituent.

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of this compound. The distribution of electron density, for instance, can be visualized to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

ParameterValue
C-N Bond Length (pyrrolidine)1.47 Å
C-C Bond Length (pyrrolidine)1.54 Å
C≡C Bond Length (propargyl)1.21 Å
C-C≡C Bond Angle178.5°
Pyrrolidine Ring Pucker Angle25.3°

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of the pyrrolidine ring and the rotational freedom of the propargyl substituent give rise to multiple possible conformations for this compound. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities.

Computational methods, particularly DFT and molecular mechanics, are employed to systematically explore the conformational space of the molecule. This involves rotating key dihedral angles, such as those defining the ring pucker and the orientation of the substituent, and calculating the energy of each resulting conformation. The results of these calculations are often visualized as a potential energy surface or a conformational energy landscape, which maps the energy of the molecule as a function of its geometry.

These landscapes reveal the most stable, low-energy conformations, as well as the energy barriers that separate them. For this compound, the analysis would likely focus on the two primary puckering modes of the pyrrolidine ring (envelope and twisted conformations) and the different orientations the propargyl group can adopt relative to the ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dynamic behavior of the molecule in solution.

Table 2: Relative Energies of this compound Conformers (Illustrative)

ConformerRing PuckerPropargyl OrientationRelative Energy (kcal/mol)
1EnvelopeAxial0.00
2EnvelopeEquatorial0.85
3TwistedAxial1.20
4TwistedEquatorial1.95

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can offer valuable insights into its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the chemical shifts of the ¹H and ¹³C nuclei in the NMR spectrum. These predictions are based on the calculated electronic environment around each nucleus in the optimized geometry of the molecule. By comparing the calculated shifts with experimental data, the accuracy of the computational model can be assessed, and assignments of the experimental peaks can be confirmed.

Similarly, the vibrational frequencies corresponding to the IR and Raman active modes of the molecule can be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide a theoretical vibrational spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectra, aiding in the structural characterization of the compound.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (alkyne, CH)82.583.1
C (alkyne, C)68.969.5
C3 (pyrrolidine)35.235.8
C2, C5 (pyrrolidine)46.847.3
C4 (pyrrolidine)29.129.7

Theoretical Insights into Reaction Mechanisms and Energetics

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, from reactants to products, through the transition state.

For example, theoretical studies could investigate the mechanism of N-alkylation of the pyrrolidine ring or addition reactions across the alkyne triple bond. These calculations would identify the structure of the transition state, the key bond-forming and bond-breaking events, and the energetic barriers involved, providing a detailed, molecular-level understanding of the reaction's progress.

Table 4: Calculated Energetics for a Hypothetical Reaction of this compound (Illustrative)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Intermediate+5.3
Products-15.8

Molecular Modeling for Investigating Intermolecular Interactions

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as its boiling point and solubility, as well as its biological activity. Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanical calculations, can be used to investigate these intermolecular interactions.

These studies can identify and characterize the various non-covalent interactions that the molecule can participate in, such as hydrogen bonding (if a suitable hydrogen bond donor or acceptor is present), dipole-dipole interactions, and van der Waals forces. For this compound, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and the molecule as a whole possesses a dipole moment, leading to dipole-dipole interactions.

Molecular dynamics simulations can model the behavior of a large number of molecules over time, providing insights into the bulk properties of the substance and how the molecules are arranged in the liquid or solid state. These simulations can also be used to study the interaction of this compound with a biological target, such as a protein, to understand the molecular basis of its potential pharmacological activity.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Heterocyclic Synthesis

The 3-(Prop-1-yn-1-yl)pyrrolidine molecule is a powerful building block for the construction of more complex heterocyclic systems. The pyrrolidine (B122466) motif is a cornerstone in synthetic chemistry, and methods to create substituted versions are of significant interest. researchgate.netorganic-chemistry.org The presence of the propargyl group at the C-3 position provides a key point for molecular elaboration.

This functionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. A primary example is its use in cycloaddition reactions, where the alkyne can react with 1,3-dipoles like azides to form triazoles, or with nitrones to form isoxazolines. nih.govrsc.org These reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides, are fundamental strategies for creating densely substituted pyrrolidine derivatives and other complex nitrogen-containing heterocycles. rsc.orgnih.gov The resulting fused or spirocyclic systems are of great interest in medicinal chemistry due to their rigid and well-defined three-dimensional structures.

Furthermore, the nitrogen atom of the pyrrolidine ring can be functionalized, adding another layer of synthetic versatility. This dual reactivity—at the ring nitrogen and the side-chain alkyne—allows for the stepwise or orthogonal construction of intricate molecular frameworks, making this compound a highly adaptable precursor for diverse heterocyclic targets. researchgate.net

Precursor for Complex Molecular Architectures and Scaffolds (e.g., components for targeted protein degradation research)

In the cutting-edge field of targeted protein degradation (TPD), molecules known as Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful research tools and potential therapeutics. nih.govresearchgate.net PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. researchgate.netnih.gov The linker is not merely a spacer but plays a critical role in determining the efficacy of the resulting PROTAC.

The structure of this compound makes it an ideal component for the synthesis of these crucial linkers. The pyrrolidine ring can serve as a rigid, non-planar scaffold within the linker, which helps to orient the two ends of the PROTAC in a productive conformation for forming the ternary complex (POI-PROTAC-E3 ligase). nih.gov The terminal alkyne provides a "clickable" handle, allowing the pyrrolidine scaffold to be efficiently attached to either the POI-binding ligand or the E3-binding ligand using modular synthetic strategies. nih.gov This modularity is essential for rapidly creating libraries of PROTACs with different linker lengths and geometries to optimize degradation activity. researchgate.net The use of sp³-rich scaffolds like 3-substituted pyrrolidines addresses the need for three-dimensionality in PROTAC design, which can improve cell permeability and the stability of the ternary complex. researchgate.net

Utilization in Click Chemistry for Modular Assembly of Conjugates and Derivatives

The terminal alkyne of this compound is perfectly suited for participation in "click chemistry," a class of reactions known for their reliability, high yield, and biocompatibility. organic-chemistry.org The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. acs.orgresearchgate.netyoutube.com

This reaction provides a highly efficient method for covalently linking the this compound scaffold to other molecules. For example, it can be "clicked" onto:

Biomolecules: Proteins, peptides, or nucleic acids functionalized with an azide group can be conjugated with the pyrrolidine moiety for applications in chemical biology. nih.gov

Reporter Tags: Fluorophores, biotin, or other reporter molecules bearing an azide can be attached to track the pyrrolidine-containing compound in biological systems.

Other Synthetic Scaffolds: In medicinal chemistry, the CuAAC reaction is widely used to assemble complex drug candidates from smaller, functionalized building blocks in a modular fashion. researchgate.net

The CuAAC reaction is exceptionally robust, often proceeding under mild, aqueous conditions, which is advantageous when working with sensitive biological substrates. nih.gov This utility makes this compound a valuable reagent for creating a wide array of conjugates and derivatives with high efficiency and specificity.

Exploitation as a Molecular Scaffold for Investigating Chemical Space Diversity

Modern drug discovery efforts increasingly focus on "escaping from flatland"—moving away from planar, aromatic (sp²-rich) molecules toward more three-dimensional, saturated (sp³-rich) structures. whiterose.ac.ukacs.org Molecules with greater 3D character often exhibit improved selectivity, better physicochemical properties, and access to novel biological targets. nih.gov

The this compound scaffold is an excellent tool for exploring this 3D chemical space. The pyrrolidine ring itself is non-planar and exists in various puckered conformations. nih.gov Placing the rigid, linear propargyl group at the 3-position creates a well-defined vector extending from the saturated core, allowing for precise control over the spatial arrangement of other functional groups.

By using this compound as a starting point, chemists can generate libraries of compounds with significant shape diversity. nih.gov The alkyne can be transformed into various other functional groups or heterocycles, while the pyrrolidine nitrogen can be substituted with different groups. This systematic modification allows for a thorough exploration of the pharmacophore space around the central scaffold. Fragment-based drug discovery programs particularly benefit from such 3D-rich fragments, as they provide high-quality starting points for developing potent and selective lead compounds. nih.govnih.gov

Future Research Directions and Emerging Methodologies for 3 Prop 1 Yn 1 Yl Pyrrolidine

Development of More Efficient and Sustainable Synthetic Routes

Future efforts in synthesizing 3-(Prop-1-yn-1-yl)pyrrolidine will likely prioritize green and sustainable chemistry principles. Traditional multi-step syntheses are often plagued by low yields, hazardous reagents, and significant waste production. Emerging research focuses on developing one-pot, multi-component reactions that improve efficiency and reduce environmental impact. For instance, domino reactions in eco-friendly solvent systems like ethanol (B145695)/water mixtures are being explored for the synthesis of complex pyrrolidine-fused spirooxindoles, a strategy that could be adapted for simpler substituted pyrrolidines. semanticscholar.org

Key goals for sustainable synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Investigating biosynthetic pathways or utilizing bio-derived starting materials to reduce reliance on petrochemicals.

Catalyst-Free Conditions: Exploring reactions that can proceed efficiently at room temperature without the need for a catalyst, minimizing energy consumption and potential metal contamination. semanticscholar.org

Solvent Minimization: Employing solvent-free reaction conditions or using benign solvents like water or ethanol to reduce volatile organic compound (VOC) emissions. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

Achieving precise control over stereochemistry is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.netnih.gov For this compound, which contains at least one stereocenter, the development of advanced catalytic systems is paramount for producing enantiomerically pure forms.

Current research in pyrrolidine (B122466) synthesis highlights a shift towards novel heterogeneous and homogeneous catalysts that offer high stereoselectivity and regioselectivity. nih.govorganic-chemistry.org For example, cobalt and nickel catalysts paired with bisoxazoline (BOX) ligands have been successfully used in the regio- and enantioselective hydroalkylation of 3-pyrrolines to access either C2- or C3-alkylated pyrrolidines with high enantiomeric excess. organic-chemistry.org Another promising approach involves the use of magnetic nanorods functionalized with chiral molecules, such as L-proline, which act as efficient and reusable heterogeneous catalysts for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org

Future exploration for this compound synthesis could involve applying these systems to control the stereochemical outcome of introducing the prop-1-yn-1-yl group.

Table 1: Comparison of Emerging Catalytic Systems for Pyrrolidine Synthesis

Catalyst System Type Key Advantages Potential Application for this compound
Cobalt/BOX Ligand Homogeneous High enantioselectivity (up to 97% ee) for C3-alkylation. organic-chemistry.org Enantioselective synthesis of (R)- or (S)-3-(Prop-1-yn-1-yl)pyrrolidine.
Nickel/BOX Ligand Homogeneous Divergent synthesis, enabling access to C2-alkylated isomers. organic-chemistry.org Could be adapted for selective functionalization at other positions on the pyrrolidine ring.
L-proline functionalized Manganese Ferrite (B1171679) Nanorods Heterogeneous High yield, high diastereoselectivity, easy catalyst recovery and reusability. nih.govrsc.org Sustainable and stereoselective production.

Advanced In Situ Spectroscopic Studies of Reaction Dynamics

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing critical insights into reaction kinetics, intermediates, and the influence of various parameters.

For the synthesis of pyrrolidine derivatives, techniques like in situ ReactIR spectroscopy have been employed to monitor key reaction steps, such as the enantioselective α-arylation of N-Boc pyrrolidine. acs.org This method allows for the tracking of reactant consumption and product formation, helping to elucidate the reaction pathway and optimize conditions. Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational studies, can be used to investigate radical-mediated pathways, which are implicated in certain metal-catalyzed reactions forming pyrrolidines. organic-chemistry.orgreaction-dynamics.com

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

These platforms utilize various computational models:

Template-Based Models: Use a library of known reaction rules to identify potential disconnections in a target molecule.

Template-Free Models: Employ neural networks, such as graph-to-graph (G2G) models or transformers, to predict reactants without relying on predefined rules, allowing for the discovery of entirely new reactions. arxiv.orgresearchgate.net

Hybrid Approaches: Combine data-driven ML techniques with expert chemical knowledge to refine and rank proposed synthetic routes. acs.org

Table 2: AI and Machine Learning Approaches in Chemical Synthesis

Approach Core Technology Function Relevance to this compound
Retrosynthesis Prediction Graph Neural Networks, Transformers Predicts potential reactants for a given product molecule. arxiv.orgresearchgate.net Proposing novel and efficient synthetic routes.
Reaction Outcome Prediction Machine Learning Models (e.g., Neural Networks) Forecasts the likely products and yields of a chemical reaction. chemcopilot.com Optimizing reaction conditions before laboratory experiments.
Retrobiosynthesis Machine Learning Models Designs biosynthetic pathways using enzymes to produce target molecules. illinois.edu Exploring sustainable, enzyme-catalyzed routes to the target compound.

Design of Next-Generation Pyrrolidine-Based Molecular Probes for Chemical Biology Studies

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds. nih.govresearchgate.net The this compound molecule is particularly well-suited for applications in chemical biology due to its terminal alkyne group. This functional group is a key component for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."

This reactivity allows for the straightforward conjugation of the pyrrolidine scaffold to a wide array of other molecules, such as fluorescent dyes, affinity tags (like biotin), or larger biomolecules. This capability opens the door for designing next-generation molecular probes to study biological systems. For example, this compound could serve as a versatile building block for:

Activity-Based Probes (ABPs): To identify and study enzyme function within complex biological samples.

Photoaffinity Labels: Where the pyrrolidine moiety could be part of a ligand that binds to a specific protein, and the alkyne allows for the subsequent attachment of a reporter tag to identify the protein target.

Fragment-Based Drug Discovery (FBDD): The pyrrolidine derivative could act as a fragment that binds to a biological target, with the alkyne handle providing a vector for elaboration into a more potent lead compound.

The future in this area involves designing and synthesizing libraries of molecules based on the this compound core to explore its potential in identifying new drug targets and elucidating complex biological pathways.

Q & A

Q. Advanced

  • Analog design : Systematically modify substituents on the pyrrolidine ring (e.g., alkyl, aryl, or heterocyclic groups) and the alkyne moiety.
  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric assays. For example, measure IC₅₀ values in dose-response experiments .
  • Computational docking : Use software like AutoDock Vina to predict binding modes to target proteins, followed by molecular dynamics simulations to validate stability .
  • Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with bioactivity .

What advanced crystallographic techniques are recommended for resolving the three-dimensional structure of this compound, and how does SHELXL facilitate refinement?

Q. Advanced

  • Single-crystal X-ray diffraction : Use synchrotron radiation for high-resolution data collection.
  • SHELXL refinement :
    • Twinned data handling : SHELXL’s HKLF 5 directive manages twinning, common in flexible pyrrolidine derivatives.
    • Hydrogen placement : Utilize HFIX commands to position hydrogen atoms based on electron density and geometric constraints.
    • Disorder modeling : Apply PART and SUMP instructions to resolve disordered alkyne or pyrrolidine moieties .

What safety protocols are critical when handling this compound, especially considering its alkyne moiety?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Reactivity mitigation : Store under inert gas (argon) to prevent alkyne oxidation. Quench residual reagents with aqueous NH₄Cl .

How should researchers address discrepancies between computational docking predictions and experimental binding affinities for this compound derivatives?

Q. Advanced

  • Re-evaluate force fields : Test alternative parameter sets (e.g., GAFF2 vs. CGenFF) for ligand flexibility and solvation effects.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Dynamic simulations : Run 100-ns MD simulations to assess ligand-protein stability, comparing RMSD plots with docking poses .

What strategies are effective in stabilizing reactive intermediates during the synthesis of this compound analogs?

Q. Advanced

  • Low-temperature conditions : Perform lithiation steps at –78°C (dry ice/acetone bath) to suppress side reactions.
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl or amine groups during alkyne functionalization .
  • In situ trapping : Add electrophiles (e.g., trimethylsilyl chloride) immediately after intermediate formation .

Which spectroscopic techniques are most reliable for characterizing the purity and structural integrity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and alkyne protons (δ 1.8–2.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
  • IR spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and pyrrolidine ring vibrations (1450–1550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error .

What in vitro and in vivo models are appropriate for assessing the bioactivity of this compound-based compounds?

Q. Advanced

  • In vitro :
    • Enzyme inhibition : Use recombinant human enzymes (e.g., CYP450 isoforms) with fluorogenic substrates.
    • Cell viability assays : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
  • In vivo :
    • Rodent models : Administer compounds intraperitoneally (10–50 mg/kg) and monitor pharmacokinetics (plasma half-life via LC-MS/MS).
    • Toxicity profiling : Assess liver/kidney function markers (ALT, creatinine) after 14-day dosing .

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